N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide
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Description
“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide” is a compound that falls under the category of pyrazole-bearing compounds . These compounds are known for their diverse pharmacological effects . The compound is a derivative of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine compounds . It has potential applications in the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases .
Synthesis Analysis
The synthesis of pyrazole-bearing compounds like “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide” involves methods that have been described in various studies . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide” can be analyzed using various techniques such as FTIR and 1H NMR . These techniques help in verifying the structure of the synthesized compounds .Scientific Research Applications
Anticancer Potential
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide derivatives have shown potential in cancer research. A study by Al-Sanea et al. (2020) explored the synthesis of certain derivatives and their anticancer activity. They found that one compound demonstrated significant cancer cell growth inhibition against eight cancer cell lines, showing its potential as an anticancer agent (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their hydrogen bonding and antioxidant activity. Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. These complexes displayed significant antioxidant activity, demonstrating the versatility of this compound in different areas of research (Chkirate et al., 2019).
Antitumor Applications
Alqasoumi et al. (2009) researched novel antitumor acetamide derivatives containing a biologically active pyrazole moiety. They found that these compounds exhibited promising antitumor activity, indicating their potential use in cancer treatment (Alqasoumi et al., 2009).
Synthesis and Applications in Organic Chemistry
Rahmouni et al. (2014) conducted a study on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research highlights the compound's relevance in organic synthesis, particularly in creating diverse heterocyclic compounds (Rahmouni et al., 2014).
Drug Design and Molecular Docking
In drug design, the compound has been used in molecular docking studies to evaluate interactions with specific enzymes or receptors. Shukla & Yadava (2020) conducted quantum mechanical calculations and molecular docking on a related molecule to assess its potential as an anti-amoebic agent, demonstrating its utility in drug discovery (Shukla & Yadava, 2020).
properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)13-8-5-9(11-6-10-8)14-4-2-3-12-14/h2-6H,1H3,(H,10,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEWKICQIWJXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide |
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